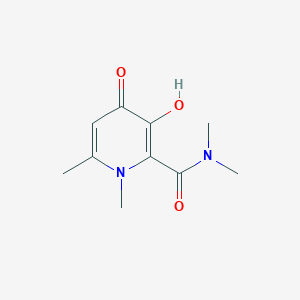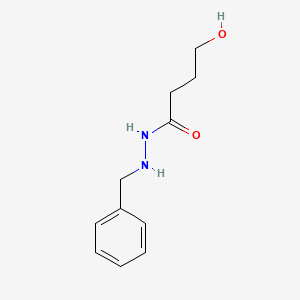
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of hydrazine and a 4-hydroxybutyryl group attached to the second nitrogen atom. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- typically involves the reaction of benzylhydrazine with 4-hydroxybutyric acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of a high boiling point solvent, such as ethylene glycol, to provide the necessary reaction conditions .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale chemical processes that ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in the industrial production of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl and hydroxybutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylhydrazine oxides, while reduction may produce simpler hydrazine derivatives .
Aplicaciones Científicas De Investigación
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzylhydrazine: A simpler hydrazine derivative with similar chemical properties.
4-Hydroxybutyric acid hydrazide: Another hydrazine derivative with a hydroxybutyryl group.
Phenylhydrazine: A related compound with a phenyl group instead of a benzyl group.
Uniqueness
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is unique due to the presence of both benzyl and hydroxybutyryl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
69352-51-8 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N'-benzyl-4-hydroxybutanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c14-8-4-7-11(15)13-12-9-10-5-2-1-3-6-10/h1-3,5-6,12,14H,4,7-9H2,(H,13,15) |
Clave InChI |
DZYDGCADILIVSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNNC(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
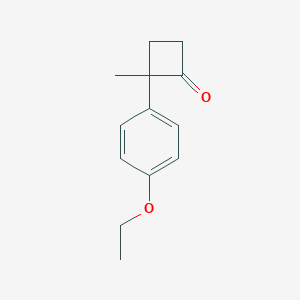
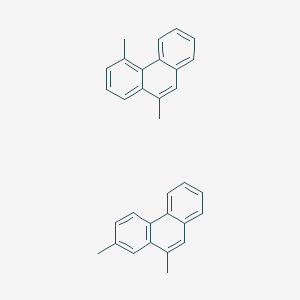
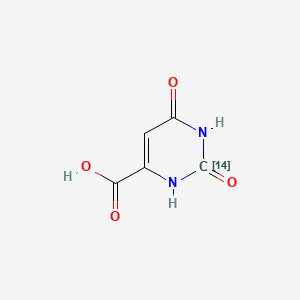
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
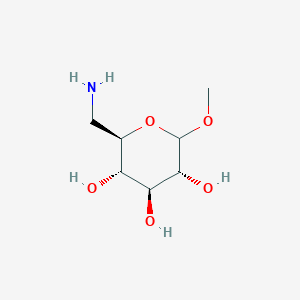
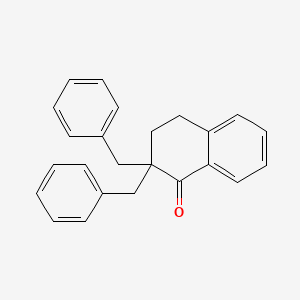
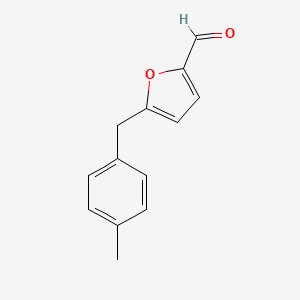
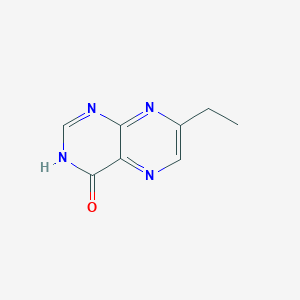
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

